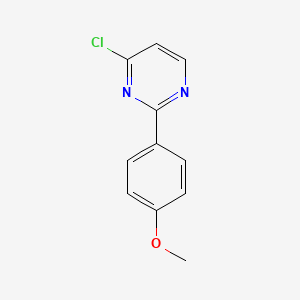

4-Chloro-2-(4-methoxyphenyl)pyrimidine

Descripción

4-Chloro-2-(4-methoxyphenyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a 4-methoxyphenyl group at position 2. Pyrimidines are pivotal in medicinal chemistry due to their prevalence in nucleic acids and bioactive molecules. The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions, while the 4-methoxyphenyl group contributes to aromatic interactions and modulates electronic properties .

Propiedades

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIESIOWFOXFWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394433 | |

| Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68535-54-6 | |

| Record name | 4-chloro-2-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxyphenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or DMF at temperatures ranging from 50-100°C.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like THF or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Building Block for Synthesis

4-Chloro-2-(4-methoxyphenyl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into different derivatives that exhibit biological activity against various diseases. For instance, it has been utilized in the synthesis of novel pyrimidine derivatives that show potential as anticancer agents and inhibitors of specific kinases involved in cancer progression.

Anticancer Activity

Research Findings

Recent studies have demonstrated that derivatives of 4-chloro-2-(4-methoxyphenyl)pyrimidine exhibit selective cytotoxicity against cancer cell lines. For example, a series of pyrido[3,4-d]pyrimidine derivatives synthesized from related compounds were evaluated for their anticancer properties using the National Cancer Institute’s 60 human cancer cell line panel. Some compounds showed significant inhibitory effects against breast and renal cancer cell lines, suggesting that modifications of the pyrimidine structure can enhance anticancer activity .

Case Studies

- Cytotoxicity Evaluation : A study reported the synthesis of 4-substituted-2-amino pyrido[3,4-d]pyrimidine derivatives, which were found to exhibit highly selective activities against specific cancer types, including breast and renal cancers. The structure–activity relationship (SAR) studies indicated that certain modifications could lead to enhanced potency .

- Mechanism of Action : Ongoing research is focused on elucidating the mechanism of action for these compounds, with preliminary results suggesting that they may target specific cellular pathways involved in tumor growth and proliferation .

Kinase Inhibition

Targeting Plasmodial Kinases

The compound has also been investigated for its potential to inhibit essential kinases in malaria parasites, specifically PfGSK3 and PfPK6. These kinases are considered novel drug targets due to their role in the resistance mechanisms against traditional antimalarial therapies. In vitro studies have shown promising IC50 values for certain analogs derived from this compound, indicating effective inhibition of kinase activity .

Structure-Activity Relationship Studies

Optimization of Derivatives

The structure-activity relationship studies on pyrimidine derivatives have revealed critical insights into how different substituents affect biological activity. For instance, modifications at the 4-position of the pyrimidine ring can significantly alter the potency and selectivity of these compounds against various biological targets . This research is pivotal for guiding future synthetic strategies aimed at developing more effective therapeutic agents.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing pharmaceutical compounds | Used in developing novel drug candidates with enhanced biological activity |

| Anticancer Activity | Selective cytotoxicity against cancer cell lines | Significant inhibitory effects observed against breast and renal cancers |

| Kinase Inhibition | Targeting novel kinases in malaria parasites | Effective inhibition of PfGSK3 and PfPK6 with promising IC50 values |

| Structure-Activity Relationships | Insights into how modifications affect potency and selectivity | Identified optimal substituents for enhancing biological activity |

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators like prostaglandins . The compound may also interact with nucleic acids, affecting DNA replication and transcription processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Ring

Position 2 Substituents

4-Chloro-2-(methoxymethyl)pyrimidine Structure: Methoxymethyl group at position 2 instead of 4-methoxyphenyl.

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Structure: A fused triazolopyrimidine system with a 4-methoxyphenyl group.

Position 4 Substituents

4-Chloro-2-(methylthio)pyrimidine

- Structure : Methylthio (-SMe) group at position 3.

- Reactivity : The thioether group is less electronegative than chlorine, reducing susceptibility to nucleophilic substitution but enabling sulfur-specific interactions (e.g., metal coordination) .

4-(Piperazin-1-yl)-2-(methoxymethyl)pyrimidine

- Structure : Piperazine replaces chlorine at position 4.

- Solubility : The basic piperazine moiety enhances water solubility in acidic environments, improving bioavailability for drug candidates .

Multi-Substituted Pyrimidines

4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine Structure: Additional 6-methoxy and phenylsulfanyl groups.

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Structure: Nitrophenoxy and thiophene substituents. Electronic Effects: The nitro group withdraws electrons, deactivating the ring for electrophilic substitution, while the thiophene enables π-π stacking in biological systems .

Physicochemical Properties

- Lipophilicity : Compounds with chlorophenyl or thiophene groups (e.g., 4-chloro-2-(3-chlorophenyl)-6-phenylpyrimidine) exhibit higher logP values, favoring membrane permeability .

- Solubility : Piperazine or sulfone-containing derivatives (e.g., 4-[(4-chlorophenyl)sulfanyl]-6-(methanesulfonylmethyl)-2-phenylpyrimidine) show improved aqueous solubility .

Actividad Biológica

4-Chloro-2-(4-methoxyphenyl)pyrimidine is a substituted pyrimidine compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound 4-Chloro-2-(4-methoxyphenyl)pyrimidine features a pyrimidine ring substituted with a chloro group and a methoxyphenyl group at the 2 and 4 positions, respectively. This structure contributes to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClN2O |

| Molecular Weight | 224.66 g/mol |

| LogP | 3.45 (indicating moderate lipophilicity) |

Antimicrobial Activity

Research indicates that 4-Chloro-2-(4-methoxyphenyl)pyrimidine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Activity

A study reported the Minimum Inhibitory Concentration (MIC) values for 4-Chloro-2-(4-methoxyphenyl)pyrimidine against several bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that the compound has promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of 4-Chloro-2-(4-methoxyphenyl)pyrimidine has been explored in several studies. It has been shown to exhibit cytotoxic effects on various cancer cell lines.

Case Studies on Anticancer Effects

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cervical adenocarcinoma (HeLa) cells, showing an IC50 value of approximately 0.035 µM, indicating strong antiproliferative activity .

- Mechanism of Action : The mechanism is believed to involve the induction of apoptosis through activation of caspases and PARP cleavage, leading to programmed cell death in cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 4-Chloro-2-(4-methoxyphenyl)pyrimidine has been investigated for anti-inflammatory effects.

Inhibition of COX Enzymes

Research has shown that this compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

- COX-1 Inhibition : IC50 values reported at approximately 0.04 µM.

- COX-2 Inhibition : Similar IC50 values suggest comparable potency to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the substituents on the pyrimidine ring can significantly influence their potency.

Key Findings from SAR Studies

Q & A

Q. What are the most common synthetic routes for 4-Chloro-2-(4-methoxyphenyl)pyrimidine, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves halogenation or coupling reactions. For example:

- Chlorination: Use phosphoryl chloride (POCl₃) under reflux with catalytic dimethylformamide (DMF) to introduce chlorine at the 4-position of the pyrimidine ring .

- Suzuki-Miyaura Coupling: React 4-chloro-2-boronic ester pyrimidine derivatives with 4-methoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C .

Key Optimization Parameters:

| Parameter | Optimal Conditions |

|---|---|

| Temperature | 80–100°C for coupling; 110°C for chlorination |

| Reaction Time | 12–24 hours (monitor via TLC/GC-MS) |

| Stoichiometry | 1:1.2 molar ratio (pyrimidine:boronic acid) |

| Purification | Column chromatography (silica gel, hexane/EtOAc) |

Critical Considerations: Excess POCl₃ may lead to over-chlorination, while insufficient catalyst in coupling reactions reduces yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

Q. What are the primary research applications of this compound in medicinal chemistry, and what structural features contribute to its bioactivity?

Methodological Answer:

- Applications:

- Kinase Inhibition: The pyrimidine core mimics ATP-binding motifs, making it a scaffold for kinase inhibitors .

- Antimicrobial Agents: Chlorine enhances lipophilicity, improving membrane penetration .

- Key Structural Features:

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties and reactivity of this compound?

Methodological Answer:

Q. What challenges arise in crystallographic analysis of derivatives, and how can refinement software like SHELX address these issues?

Methodological Answer:

- Common Challenges:

- Solutions with SHELX:

Q. When encountering contradictory reactivity data in cross-coupling reactions, what strategies can resolve these discrepancies?

Methodological Answer:

-

Root Causes:

- Catalyst Poisoning: Trace moisture or oxygen degrades Pd catalysts.

- Steric Effects: Bulky substituents hinder coupling at the 2-position.

-

Resolution Strategies:

Issue Solution Low Yield Screen ligands (e.g., XPhos vs. SPhos) and solvents (toluene vs. THF) . Side Products Use stoichiometric control (1.1 eq boronic acid) and inert atmosphere .

Q. How does the presence of electron-withdrawing groups influence the compound's behavior in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Mechanistic Insights:

- Chlorine (EWG): Activates the pyrimidine ring for SNAr by increasing positive charge at the 4-position.

- Methoxy (EDG): Ortho/para-directing effects compete, requiring careful selection of nucleophiles (e.g., amines vs. alkoxides) .

- Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.